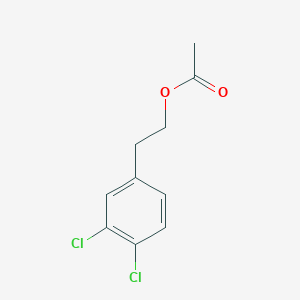

3,4-Dichlorophenethyl acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)ethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-7(13)14-5-4-8-2-3-9(11)10(12)6-8/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDTZADUIGSNTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Overview of Dichlorophenethyl Acetate Chemistry and Biological Relevance

3,4-Dichlorophenethyl acetate (B1210297) is a derivative of phenethyl acetate, distinguished by the presence of two chlorine atoms on the phenyl ring. This seemingly simple structural modification has profound implications for the molecule's electronic and lipophilic properties, which in turn can influence its interactions with biological systems. The synthesis of 3,4-Dichlorophenethyl acetate can be logically inferred from standard organic chemistry principles, likely involving the esterification of 3,4-dichlorophenethyl alcohol with acetic anhydride (B1165640) or a similar acetylating agent. The precursor, 3,4-dichlorophenethyl alcohol, can be synthesized through the reduction of 3,4-dichlorophenylacetic acid. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ |

| Molecular Weight | 233.09 g/mol |

| IUPAC Name | 2-(3,4-dichlorophenyl)ethyl acetate |

| CAS Number | Not available |

Note: Data sourced from publicly available chemical databases. Specific experimental values may vary.

The true potential of this compound can be best understood by examining the established biological significance of the 3,4-dichlorophenethyl moiety in other, more extensively researched compounds. This structural motif is a key component in a variety of molecules with demonstrated pharmacological activity.

For instance, the 3,4-dichlorophenethyl group is a crucial feature in a class of potent and selective antagonists for the NR1A/NR2B subtype of N-methyl-D-aspartate (NMDA) receptors. nih.gov These receptors are implicated in a range of neurological disorders, and their modulation represents a significant therapeutic strategy. In these antagonists, the dichlorinated phenyl ring serves as a non-polar "A ring" that contributes to the high-affinity binding at the receptor site. nih.gov

Furthermore, the 3,4-dichlorophenethyl scaffold is present in compounds investigated for their antiplasmodial activity, offering a potential avenue for the development of new antimalarial drugs. rsc.org In a series of 1,6-dihydro-1,3,5-triazine-2,4-diamines, the inclusion of a 1-(3,4-dichlorophenethyl) substituent resulted in compounds with notable activity against drug-resistant strains of P. falciparum. rsc.org

The versatility of this moiety is further highlighted by its incorporation into antitubercular agents. Novel 2-(2-phenalkyl)-1H-benzo[d]imidazole derivatives featuring a 3,5-dichlorophenethyl group have shown promising activity against Mycobacterium tuberculosis. nih.gov Additionally, the 3,4-dichlorophenethyl group has been a component in the design of sigma-1 (σ1) receptor ligands, which are of interest for their potential in treating a variety of central nervous system disorders.

The current research landscape for this compound itself is relatively sparse, with the compound not being the primary focus of major studies. However, the documented importance of the 3,4-dichlorophenethyl moiety in a range of bioactive molecules suggests a fertile ground for future investigation. The ester functionality of this compound makes it a potential prodrug candidate, where the acetate group could be cleaved in vivo to release the active 3,4-dichlorophenethyl alcohol.

Future research could be directed towards several promising areas:

Synthesis and Biological Screening: The formal synthesis and subsequent screening of this compound in a variety of biological assays would be the first logical step. Given the activities of its analogues, it would be prudent to investigate its potential as a modulator of NMDA receptors, as an antimicrobial agent (particularly against tuberculosis and malaria), and for its activity at sigma receptors.

Structure-Activity Relationship (SAR) Studies: Should initial screenings yield positive results, this compound could serve as a lead compound for further SAR studies. Modifications to the acetate group or the introduction of other functional groups could lead to the development of more potent and selective agents.

Investigating Prodrug Potential: Research could focus on the enzymatic or hydrolytic stability of the ester bond and the release kinetics of 3,4-dichlorophenethyl alcohol in biological systems. This would be crucial in evaluating its viability as a prodrug.

Synthetic Methodologies and Chemical Transformations Involving 3,4 Dichlorophenethyl Acetate

Chemical Synthesis of 3,4-Dichlorophenethyl Acetate (B1210297)

The creation of 3,4-dichlorophenethyl acetate from its precursor, 2-(3,4-dichlorophenyl)ethanol, can be achieved through several established esterification methods. The choice of method often depends on factors such as desired yield, purity, and scalability.

Established Reaction Pathways

Several classical and modern esterification reactions can be employed for the synthesis of this compound.

Fischer-Speier Esterification: This acid-catalyzed reaction represents a direct and fundamental approach. ucalgary.ca By refluxing 2-(3,4-dichlorophenyl)ethanol with an excess of acetic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, this compound is formed. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed, often through azeotropic distillation. masterorganicchemistry.comorganic-chemistry.org

Steglich Esterification: For milder reaction conditions, the Steglich esterification is a suitable alternative. wikipedia.orgnih.gov This method utilizes a coupling agent, commonly N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). organic-chemistry.orgfiveable.me The reaction proceeds at room temperature and is particularly advantageous for substrates that may be sensitive to the harsh conditions of Fischer esterification. wikipedia.orgorganic-chemistry.org The DCC couples with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. organic-chemistry.org

Lipase-Catalyzed Transesterification: An enzymatic approach offers a green and highly selective route to this compound. mdpi.comsci-hub.se Immobilized lipases, such as Novozym® 435 (Candida antarctica lipase B), can effectively catalyze the transesterification of 2-(3,4-dichlorophenyl)ethanol with an acyl donor like vinyl acetate or ethyl acetate. mdpi.comsci-hub.senih.gov This biocatalytic method is often carried out in a solvent-free system or in non-polar organic solvents and proceeds under mild temperature conditions. mdpi.comnih.gov

Table 1: Comparison of Synthetic Pathways for this compound

| Reaction Pathway | Reagents and Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | 2-(3,4-dichlorophenyl)ethanol, acetic acid, strong acid catalyst (e.g., H₂SO₄), reflux | Low-cost reagents, simple procedure | Harsh conditions, equilibrium limited, potential for side reactions |

| Steglich Esterification | 2-(3,4-dichlorophenyl)ethanol, acetic acid, DCC or EDC, DMAP, room temperature | Mild conditions, high yields, suitable for sensitive substrates | Use of coupling agents can lead to purification challenges (e.g., removal of dicyclohexylurea) |

| Lipase-Catalyzed Transesterification | 2-(3,4-dichlorophenyl)ethanol, acyl donor (e.g., vinyl acetate), immobilized lipase (e.g., Novozym® 435), mild temperature | High selectivity, environmentally friendly, mild conditions | Longer reaction times, cost of enzyme |

Synthetic Yield Optimization and Purity Considerations

Optimizing the yield and purity of this compound requires careful consideration of reaction parameters for each synthetic method.

For Fischer esterification , the yield can be maximized by using a large excess of one of the reactants, typically the more economical one, and by efficiently removing water from the reaction mixture. masterorganicchemistry.com The reaction temperature and catalyst concentration also play crucial roles. Purification is generally achieved through neutralization of the excess acid, followed by extraction and distillation.

In Steglich esterification , the choice of solvent and the molar ratios of the coupling agent and catalyst are critical. Dichloromethane or other polar aprotic solvents are commonly used. wikipedia.org While generally high-yielding, a common challenge is the removal of the N,N'-dicyclohexylurea (DCU) byproduct, which is often insoluble in many common solvents. organic-chemistry.org Purification typically involves filtration to remove DCU, followed by aqueous work-up and chromatography.

For lipase-catalyzed reactions , optimization involves screening different lipases, acyl donors, and reaction media. sci-hub.sescirp.org The temperature, substrate concentration, and enzyme loading are key parameters to be fine-tuned. mdpi.comnih.gov A solvent-free system, where one of the reactants also serves as the solvent, can be an effective strategy to increase reaction rates and simplify downstream processing. nih.gov Purification often involves simple filtration to recover the immobilized enzyme for reuse, followed by removal of the excess acyl donor.

Purification techniques such as column chromatography on silica (B1680970) gel are often employed to achieve high purity of the final product, irrespective of the synthetic method used. The purity can be assessed by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Potential for Green Chemistry Approaches in Synthesis

The principles of green chemistry can be effectively applied to the synthesis of this compound to minimize environmental impact.

The use of biocatalysis with immobilized lipases is inherently a green approach, as it avoids harsh reagents and conditions, and the enzyme can often be recycled and reused. sci-hub.sebegellhouse.com Furthermore, conducting these reactions in a solvent-free system or in green solvents like ionic liquids or deep eutectic solvents can significantly reduce waste generation. nih.gov

For traditional chemical methods, replacing hazardous solvents with more environmentally benign alternatives is a key consideration. For instance, in Steglich esterification, acetonitrile (B52724) has been explored as a greener solvent alternative to chlorinated solvents.

Microwave-assisted esterification is another green technique that can accelerate reaction rates, often leading to higher yields in shorter reaction times and with reduced energy consumption. tandfonline.com The use of solid acid catalysts in Fischer-type esterifications can also contribute to a greener process by simplifying catalyst recovery and minimizing corrosive aqueous waste. tandfonline.com

Synthesis of this compound Derivatives and Analogues

The this compound molecule serves as a versatile starting material for the synthesis of a variety of derivatives and more complex molecular scaffolds.

Strategies for Structural Modification and Derivatization

The ester functionality and the aromatic ring of this compound are the primary sites for structural modification.

Modification of the Ester Group:

Hydrolysis: The acetate group can be easily hydrolyzed back to the corresponding alcohol, 2-(3,4-dichlorophenyl)ethanol, under acidic or basic conditions. This deprotection step is often necessary to allow for further reactions at the hydroxyl group.

Transesterification: The acetate group can be exchanged for other ester groups by transesterification with different alcohols in the presence of an acid or base catalyst, or an enzyme. This allows for the introduction of a wide range of ester functionalities with varying chain lengths and branching.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(3,4-dichlorophenyl)ethanol, using reducing agents like lithium aluminum hydride (LiAlH₄).

Modification of the Aromatic Ring:

Electrophilic Aromatic Substitution: The dichlorinated benzene (B151609) ring can potentially undergo further electrophilic aromatic substitution reactions, although the presence of two deactivating chloro-substituents makes the ring less reactive. The positions for further substitution will be directed by the existing chlorine atoms and the ethyl acetate side chain.

Nucleophilic Aromatic Substitution: Under specific conditions, one or both of the chlorine atoms could potentially be displaced by strong nucleophiles.

Modification of the Ethyl Bridge:

While less common, modifications to the ethyl bridge could be envisioned through more complex multi-step synthetic sequences.

Development of Novel 3,4-Dichlorophenethyl-Containing Scaffolds

The 3,4-dichlorophenethyl moiety can be incorporated into a wide array of more complex molecular architectures, including heterocyclic compounds, which are of great interest in medicinal chemistry and materials science. ijirset.comnih.gov

One common strategy involves the conversion of the acetate to other functional groups that are more amenable to cyclization reactions. For example, hydrolysis to the alcohol followed by conversion to an amine (3,4-dichlorophenethylamine) opens up pathways to a vast number of nitrogen-containing heterocycles. This amine can be used as a building block in reactions such as the Biginelli or Hantzsch pyridine synthesis to form pyrimidine or pyridine derivatives, respectively.

Furthermore, the 3,4-dichlorophenethyl group can be attached to existing heterocyclic scaffolds. For instance, the corresponding 3,4-dichlorophenethyl halide could be used to alkylate nitrogen or oxygen atoms within a pre-formed heterocyclic ring system.

The development of these novel scaffolds often involves multi-step synthetic sequences where the 3,4-dichlorophenethyl unit is introduced at a strategic point to influence the final properties of the target molecule. The specific synthetic route would be highly dependent on the desired final scaffold.

Table 2: Potential Derivatization and Scaffold Synthesis from this compound

| Starting Material | Reaction Type | Potential Products | Potential Scaffolds |

| This compound | Hydrolysis | 2-(3,4-Dichlorophenyl)ethanol | - |

| This compound | Transesterification | Other 3,4-dichlorophenethyl esters | - |

| This compound | Reduction | 2-(3,4-Dichlorophenyl)ethanol | - |

| 2-(3,4-Dichlorophenyl)ethanol (from hydrolysis) | Oxidation | 3,4-Dichlorophenylacetaldehyde, 3,4-Dichlorophenylacetic acid | - |

| 2-(3,4-Dichlorophenyl)ethanol (from hydrolysis) | Conversion to Amine | 3,4-Dichlorophenethylamine | Pyrimidines, Pyridines, Pyrrolidines, etc. |

| 3,4-Dichlorophenethyl Halide (from alcohol) | Alkylation of Heterocycles | N- or O-alkylated heterocycles | Fused heterocyclic systems |

Stereoselective Synthesis of Enantiomeric Forms

The preparation of enantiomerically pure forms of this compound is crucial for investigating the differential biological activities and pharmacological profiles of its individual stereoisomers. While direct stereoselective synthesis methods for this specific compound are not extensively documented in publicly available literature, established and reliable methodologies for structurally analogous compounds can be applied. These approaches primarily fall into two main categories: enzymatic kinetic resolution of the racemic acetate and the asymmetric reduction of the corresponding prochiral ketone followed by esterification.

Enzymatic Kinetic Resolution of Racemic this compound

Enzymatic kinetic resolution (EKR) is a widely employed and highly efficient method for the separation of enantiomers. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. In the context of this compound, a racemic mixture can be subjected to lipase-catalyzed hydrolysis or transesterification.

Lipases such as Candida antarctica lipase B (CAL-B), often immobilized as Novozym® 435, are known for their broad substrate scope and high enantioselectivity in resolving racemic secondary alcohols and their esters. In a typical EKR of racemic this compound via hydrolysis, the lipase would selectively hydrolyze one enantiomer (e.g., the (R)-acetate) to the corresponding (R)-3,4-Dichlorophenylethanol, leaving the unreacted (S)-3,4-Dichlorophenethyl acetate in high enantiomeric excess. The separated alcohol and acetate can then be isolated.

Alternatively, EKR can be performed through the enantioselective acylation of racemic 3,4-Dichlorophenylethanol. In this process, the lipase selectively acylates one enantiomer of the alcohol, yielding an enantioenriched acetate and the unreacted alcohol enantiomer.

The enantiomeric ratio (E), a measure of the enzyme's selectivity, is a critical parameter in EKR. High E values (typically >100) are indicative of an efficient resolution process, allowing for the isolation of both enantiomers with high optical purity. Research on similar phenylethyl acetates has demonstrated the high efficiency of CAL-B in such resolutions.

| Substrate (Analogue) | Enzyme | Reaction Type | Product(s) | Enantiomeric Excess (ee) | Reference |

| rac-1-Phenylethyl acetate | Candida antarctica lipase B (CAL-B) | Hydrolysis | (S)-1-Phenylethanol | >99% | researchgate.net |

| (R)-1-Phenylethyl acetate | >99% | ||||

| rac-2,4-Dichlorophenyl chlorohydrin acetate | Candida antarctica lipase B (Novozym® 435) | Hydrolysis | (S)-β-halohydrin | >99% | researchgate.net |

This table presents data for structurally similar compounds to illustrate the potential efficacy of enzymatic kinetic resolution for this compound.

Asymmetric Reduction of 3',4'-Dichloroacetophenone

An alternative and powerful strategy for obtaining enantiopure this compound involves the asymmetric reduction of the corresponding prochiral ketone, 3',4'-Dichloroacetophenone. This approach directly yields an enantiomerically enriched 3,4-Dichlorophenylethanol, which can then be easily esterified to the desired acetate without affecting the stereocenter.

This transformation can be achieved through various methods, including:

Biocatalytic Reduction: The use of alcohol dehydrogenases (ADHs) from various microorganisms is a well-established green and highly selective method for the reduction of ketones. These enzymes, often used as whole-cell biocatalysts or isolated enzymes, utilize a cofactor such as NADPH or NADH to deliver a hydride to the carbonyl group with high facial selectivity. By selecting the appropriate ADH (either (R)-selective or (S)-selective), either enantiomer of the alcohol can be produced with high enantiomeric excess.

Chemo-catalytic Asymmetric Hydrogenation: Transition metal complexes with chiral ligands are highly effective catalysts for the asymmetric hydrogenation of ketones. Catalysts based on ruthenium, rhodium, or iridium, in combination with chiral phosphine ligands (e.g., BINAP), can achieve high enantioselectivity and turnover numbers. The choice of catalyst and reaction conditions determines the stereochemical outcome of the reduction.

Chiral Reducing Agents: Stoichiometric chiral reducing agents, such as those derived from chiral boranes (e.g., (-)-DIP-Chloride) or aluminum hydrides modified with chiral ligands (e.g., BINAL-H), can also be employed for the enantioselective reduction of 3',4'-Dichloroacetophenone.

Following the asymmetric reduction, the resulting enantiomerically enriched 3,4-Dichlorophenylethanol can be converted to the corresponding acetate by standard acylation procedures, such as reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base.

| Ketone Substrate | Method | Catalyst/Reagent | Product Alcohol | Enantiomeric Excess (ee) | Reference |

| Acetophenone | Asymmetric Hydrogenation | Ru-BINAP | 1-Phenylethanol | up to 99% | princeton.edu |

| Various aryl ketones | Biocatalytic Reduction | Alcohol Dehydrogenase | Chiral aryl alcohols | >99% | mdpi.com |

| Prochiral ketones | Asymmetric Reduction | (-)-DIP-Chloride | Chiral secondary alcohols | High | uwindsor.ca |

This table provides examples of asymmetric reduction methods for ketones structurally related to 3',4'-Dichloroacetophenone, highlighting the potential for producing the chiral alcohol precursor to this compound.

Biological Activity and Molecular Mechanisms of 3,4 Dichlorophenethyl Acetate Derivatives

Enzyme Inhibition and Modulation Studies

The interaction of 3,4-Dichlorophenethyl acetate (B1210297) derivatives with various enzyme systems has been a primary focus of scientific investigation. These studies explore how these compounds modulate the activity of key enzymes involved in metabolism, epigenetic regulation, and biosynthetic pathways.

Cytochrome P450 Enzyme Interactions and Induction (e.g., CYP3A4, CYP2C9)

The Cytochrome P450 (CYP450) superfamily of enzymes is central to the metabolism of a vast array of compounds. nih.govyoutube.com Derivatives of 3,4-Dichlorophenethyl acetate have been studied for their potential to interact with these enzymes, which can lead to significant alterations in drug metabolism.

One closely related compound, 3,4-dichlorophenyl-propenoyl-sec.-butylamine (3,4-DCPB), has been shown to be a substrate for multiple CYP450 enzymes. nih.gov In vitro studies using rat liver microsomes and recombinant human CYP450 enzymes demonstrated that 3,4-DCPB is metabolized by several isoforms, including CYP2D6, CYP1A2, CYP2C19, and CYP3A4. nih.gov

Furthermore, 3,4-DCPB exhibited inhibitory effects on the activity of specific CYP450 enzymes. At a concentration of 16 μg/mL (59 μM), the compound showed significant inhibition of CYP2C9, CYP2C19, and CYP1A2. nih.gov However, it did not inhibit the activity of CYP2E1 and CYP3A4 in rat liver microsomes. nih.gov These findings suggest that derivatives of this class can act as inhibitors of specific CYP450 enzymes, which could influence the metabolism of co-administered drugs. nih.govpharmacytimes.com

| Enzyme | Inhibitory Ratio (%) at 16 μg/mL (59 μM) | Inhibition Observed |

|---|---|---|

| CYP2C9 | 97.6% | Yes |

| CYP2C19 | 59.0% | Yes |

| CYP1A2 | 53.5% | Yes |

| CYP2D6 | 36.5% | Yes |

| CYP2E1 | Not Inhibited | No |

| CYP3A4 | Not Inhibited | No |

Data sourced from a study on the related compound 3,4-dichlorophenyl-propenoyl-sec.-butylamine (3,4-DCPB). nih.gov

SMYD2 Enzyme Inhibition

SET and MYND domain containing 2 (SMYD2) is a lysine methyltransferase that plays a role in various cellular processes, and its overexpression has been linked to several cancers. mdpi.com As such, it has emerged as an important target for therapeutic development.

The 3,4-dichlorophenethyl moiety is a structural component found in molecules designed as SMYD2 inhibitors. google.com For instance, the compound AZ505, a known SMYD2 inhibitor, contains a 3,4-dichlorophenethylamino group. mdpi.com This inhibitor was reported to have an IC₅₀ of 120 nM and binds to the lysine access channel of the enzyme, primarily through hydrophobic interactions. mdpi.com The binding of AZ505 effectively blocks the active site, preventing SMYD2 from binding to its target lysine. mdpi.com

The development of SMYD2 inhibitors is of significant interest as they may have applications in reversing drug resistance and could serve as prognostic indicators in diseases like non-small cell lung cancer and gastric cancer. mdpi.comnih.gov

| Inhibitor | Key Structural Moiety | Reported IC₅₀ | Mechanism of Action |

|---|---|---|---|

| AZ505 | 3,4-dichlorophenethylamino | 120 nM | Binds to the lysine access channel, blocking the active site. |

Data based on the inhibitor AZ505 which contains the 3,4-dichlorophenethylamino group. mdpi.com

Lanosterol 14α-Demethylase Activity and Cholesterol Biosynthesis Pathways

Lanosterol 14α-demethylase, a member of the cytochrome P450 family (CYP51A1), is a critical enzyme in the biosynthesis of sterols, including ergosterol in fungi and cholesterol in mammals. wikipedia.orgnih.gov It catalyzes the removal of the C-14α-methyl group from lanosterol, a key checkpoint in the pathway. wikipedia.org This enzyme is the primary target for azole antifungal drugs, which inhibit ergosterol production and disrupt fungal cell membrane integrity. mdpi.comresearchgate.net

While the inhibition of lanosterol 14α-demethylase is a well-established mechanism for antifungal agents, current research has not specifically linked this compound or its direct derivatives to significant activity against this enzyme. The development of novel inhibitors for this enzyme is an active area of research, particularly to combat azole-resistant fungal strains. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition in Parasitic Models

Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate is a precursor required for the synthesis of nucleotides and certain amino acids, making DHFR a crucial target for antimicrobial and anticancer therapies. wikipedia.orgmdpi.com DHFR inhibitors disrupt DNA replication and cell growth. mdpi.com

In parasitic models, DHFR is a validated target for drugs like pyrimethamine and proguanil. nih.govrjraap.com While extensive research has been conducted on various chemical scaffolds as DHFR inhibitors, there is limited direct evidence in the scientific literature to suggest that this compound derivatives are potent inhibitors of DHFR in parasitic models. nih.gov Research on related structures, such as trimethoprim analogs with chlorine substitutions on the benzene (B151609) ring, has shown that such modifications can influence inhibitory activity against human DHFR, but this does not directly translate to parasitic DHFR. mdpi.com

Other Enzyme Systems of Research Interest

Beyond the well-defined targets above, the broader enzymatic interaction profile of this compound derivatives is not extensively documented in publicly available research. The primary focus of existing studies appears to be on metabolic enzymes like Cytochrome P450s and therapeutically relevant targets such as SMYD2. Future research may uncover interactions with other enzyme systems, revealing new biological activities and potential therapeutic applications.

Receptor Ligand Interactions and Signaling Pathway Modulation

Cellular function is governed by complex signaling pathways that are often initiated by the interaction of a ligand with a specific receptor. nih.govresearchgate.net These interactions can trigger cascades that control cell differentiation, proliferation, and apoptosis. nih.gov The Notch signaling pathway, for example, is a highly conserved mechanism involving transmembrane receptors (Notch 1-4) and their ligands (e.g., Jagged, Delta-like), which plays a critical role in cell-to-cell communication. elifesciences.org

Currently, there is a lack of specific research data detailing the direct interaction of this compound or its derivatives with specific receptor systems or their ability to modulate signaling pathways. This area represents a potential avenue for future investigation to fully characterize the molecular pharmacology of this class of compounds.

Nuclear Receptor Activation (e.g., Human Pregnane X Receptor)

The pregnane X receptor (PXR) is a critical nuclear receptor that regulates the expression of genes involved in the metabolism and detoxification of foreign substances, including many drugs. nih.gov Its activation leads to the induction of cytochrome P450 enzymes, particularly CYP3A4, which is responsible for metabolizing a significant portion of clinically used drugs. nih.gov

While direct studies on this compound are limited, research on structurally related dichlorophenyl compounds demonstrates engagement with pathways regulated by PXR. For instance, the insecticide o,p'-DDT, which contains a dichlorophenyl group, has been shown to activate the CYP3A4 gene promoter through PXR in HepG2 cells. nih.gov This activation results in increased CYP3A4 mRNA levels and greater total CYP3A4 activity. nih.gov Similarly, the calcium channel blocker felodipine, which features a 2,3-dichlorophenyl group, has been identified as a PXR agonist that significantly elevates CYP3A4 mRNA and protein expression in HepG2 cells. sigmaaldrich.com

These findings suggest that the dichlorophenyl moiety is a structural feature capable of interacting with the ligand-binding domain of PXR, leading to the downstream induction of metabolic enzymes.

Adenosine Receptor Binding and Antagonism

Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that play significant roles in various physiological processes. medchemexpress.comnih.gov Antagonists of these receptors are being explored for therapeutic applications in inflammatory, cardiovascular, and neurological diseases. medchemexpress.comnih.gov

Research into adenosine receptor antagonists has led to the development of compounds containing a dichlorophenyl moiety. One such derivative, designated K18, incorporates a 3-(dichlorophenyl)-isoxazole group. japsonline.comnih.govmdpi.com Pharmacological studies have characterized K18 as a specific and competitive antagonist of the A3 adenosine receptor (A3R) with sub-micromolar potency. japsonline.comnih.govmdpi.com Structure-activity relationship investigations revealed that the 3-(dichlorophenyl)-isoxazolyl moiety is critical for the compound's antagonistic activity at the A3R. nih.govmdpi.com The affinity of this derivative was determined through functional assays, such as cAMP accumulation assays, and binding studies. japsonline.comnih.govmdpi.com

| Compound | Target | Activity | Key Structural Feature |

|---|---|---|---|

| K18 | A3 Adenosine Receptor | Competitive Antagonist (<1 µM) | 3-(dichlorophenyl)-isoxazole group |

Serotonin Receptor Affinities (e.g., 5-HT1A/1B/1D)

Serotonin (5-HT) receptors are a diverse group of receptors that mediate the effects of the neurotransmitter serotonin. dcchemicals.com The 5-HT1A, 5-HT1B, and 5-HT1D subtypes are important targets in the development of drugs for psychiatric and neurological disorders. dcchemicals.commdpi.com

Derivatives containing the 3,4-dichlorophenyl structure have been synthesized and evaluated for their interaction with the serotonin system. A notable example is a series of analogues based on sertraline, which includes (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthaleneamine. rsc.org These compounds were primarily designed and evaluated as selective serotonin reuptake inhibitors (SSRIs). rsc.org While the main focus of this research was on the serotonin transporter rather than direct receptor binding affinities for the 5-HT1A/1B/1D subtypes, it demonstrates that the 3,4-dichlorophenyl moiety is a key component in molecules that target the serotonergic system. rsc.org

In Vitro Cellular Responses and Assays

Cell Growth and Proliferation Assays (e.g., MTT, Flow Cytometry)

The assessment of cell viability and proliferation is fundamental in determining the cytotoxic potential of chemical compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability. mdpi.com

Several studies have utilized the MTT assay to evaluate the antiproliferative effects of dichlorophenyl derivatives. In one study, the compound 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govmdpi.comoxazin-4-one was synthesized and tested against the MCF-7 human breast cancer cell line. The MTT assay demonstrated that this compound exhibited moderate cytotoxicity, with a calculated IC50 value of 68.59 ppm.

Another investigation focused on 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and its analogues in human hepatoma HepG2 cells. Cell viability, measured after 24 hours of treatment, showed that DCPT was significantly toxic to these cells. The LC50 value for DCPT was determined to be 233.0 ± 19.7 µM in wild-type HepG2 cells.

| Compound | Cell Line | Assay | Result (IC50/LC50) |

|---|---|---|---|

| 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govmdpi.comoxazin-4-one | MCF-7 | MTT | 68.59 ppm |

| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 (wild type) | Cell Viability | 233.0 ± 19.7 µM |

| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 (CYP3A4 transfected) | Cell Viability | 160.2 ± 5.9 µM |

Metabolic Pathway Assessment in Specific Cell Lines (e.g., HepG2 cells)

Assessing how chemical compounds affect metabolic pathways, particularly in liver cells like the HepG2 line, is crucial for understanding their potential for drug-drug interactions and toxicity.

A direct derivative, the insecticide 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl acetate (Penfenate), has been studied for its effects on hepatic drug-metabolizing enzymes in rats. japsonline.com A single intraperitoneal dose of Penfenate was found to significantly enhance the content of cytochrome P-450 and the activity of several drug-metabolizing enzymes in the liver. japsonline.com These findings indicate that this derivative is a potent inducer of hepatic metabolic pathways. japsonline.com

| Enzyme/Protein | Fold Increase |

|---|---|

| Cytochrome P-450 Content | 1.7 |

| Ethoxycoumarin O-deethylase Activity | 2.5 |

| 2,5-Diphenyloxazole Hydroxylase Activity | 1.6 |

| Epoxide Hydrolase Activity | 2.5 |

| Glutathione S-transferase Activity | 1.4 |

| UDPglucuronosyltransferase Activity | 2.3 |

Furthermore, in vitro studies using HepG2 cells have provided insight into the metabolic activation of dichlorophenyl compounds. The cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) was found to be partially dependent on cytochrome P450-mediated biotransformation. In HepG2 cells stably transfected with the CYP3A4 isozyme, DCPT was significantly more toxic (LC50 = 160.2 ± 5.9 µM) compared to wild-type cells. The toxicity of DCPT in these transfected cells was attenuated by a CYP3A4 inhibitor and potentiated by a CYP3A4 inducer, confirming the role of this specific metabolic pathway in the compound's activity.

Antiplasmodial Activity in Parasite Cell Cultures (e.g., P. falciparum)

No research data was found regarding the antiplasmodial activity of this compound or its derivatives against P. falciparum.

Investigations in Mammalian Cell Lines (e.g., Vero, KB)

No research data was found regarding the cytotoxic effects of this compound or its derivatives on Vero or KB cell lines.

Structure Activity Relationship Sar Analyses of 3,4 Dichlorophenethyl Acetate Analogues

Design Principles for Modulating Biological Activity

The design of analogues of 3,4-Dichlorophenethyl acetate (B1210297) is guided by several key principles aimed at optimizing its interaction with biological targets. These principles involve modifications of the aromatic ring, the linker, and the terminal functional group to enhance binding affinity, selectivity, and pharmacokinetic properties.

Strategic modifications often involve altering the electronic properties of the phenyl ring through the introduction of various substituents. The nature and position of these substituents can significantly impact the compound's interaction with target proteins. Additionally, the length and flexibility of the linker region are critical for achieving the optimal orientation of the molecule within a binding site. The terminal functional group can also be varied to explore different interactions, such as hydrogen bonding or hydrophobic interactions, with the target.

A central aspect of the design process is the development of a pharmacophore model. This model identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. For phenethylamine (B48288) derivatives, these pharmacophores typically include an aromatic ring, a hydrophobic region, and hydrogen bond acceptors or donors, all positioned at specific distances from one another.

Influence of Dichlorophenyl Ring Substituents on Activity

The substitution pattern on the phenyl ring is a critical determinant of the biological activity of phenethyl acetate analogues. The presence and position of halogen atoms, such as in the 3,4-dichloro configuration, can profoundly influence the compound's potency and selectivity.

Studies on related compounds have shown that the position of the halogen substituents is crucial. For instance, in a series of dichlorophenylpiperazine analogues, the 2,3-dichloro substitution pattern was found to confer high affinity for the dopamine (B1211576) D3 receptor. This highlights the sensitivity of receptor binding to the precise placement of these substituents. The table below illustrates how different substitution patterns on the phenyl ring can affect biological activity, with activity often being quantified by the half-maximal inhibitory concentration (IC50).

| Compound | R1 | R2 | IC50 (nM) |

|---|---|---|---|

| 1 | H | H | 500 |

| 2 | 4-Cl | H | 150 |

| 3 | 3-Cl | 4-Cl | 50 |

| 4 | 2-Cl | 3-Cl | 75 |

Role of Linker Chemistry and Length in Potency and Selectivity

The linker connecting the dichlorophenyl ring to the acetate group plays a significant role in determining the potency and selectivity of the analogues. The length, rigidity, and chemical nature of this linker are all important factors that can be modulated to optimize biological activity.

In the case of 3,4-Dichlorophenethyl acetate, the linker is a two-carbon ethyl chain. The length of this chain is critical for positioning the aromatic ring and the acetate group in the correct orientation for binding to a biological target. Elongation or shortening of this linker can lead to a decrease in activity by disrupting this optimal alignment.

The chemical nature of the linker is also a key consideration. The introduction of different functional groups within the linker can alter its flexibility and polarity. For example, replacing the ethyl linker with a more rigid structure, such as a cyclopropyl (B3062369) group, can lock the molecule into a more favorable conformation for binding, potentially increasing potency. Conversely, a more flexible linker might be required for targets that undergo conformational changes upon binding. The table below demonstrates the effect of modifying the linker on biological activity.

| Compound | Linker | IC50 (nM) |

|---|---|---|

| 3a | -CH2-CH2- | 50 |

| 3b | -CH2- | 200 |

| 3c | -CH2-CH2-CH2- | 150 |

| 3d | -CH=CH- (trans) | 80 |

Conformational Analysis and Pharmacophore Modeling

Conformational analysis is a crucial tool for understanding the three-dimensional structure of this compound and its analogues, and how this structure relates to their biological activity. lumenlearning.comlibretexts.org The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of a target protein is a key determinant of its potency.

The flexibility of the ethyl linker allows the dichlorophenyl and acetate moieties to adopt various spatial arrangements relative to each other. Computational methods can be used to identify the most stable conformations and to understand the energy barriers between them. This information is invaluable for designing more rigid analogues that are pre-organized in the bioactive conformation.

Pharmacophore modeling complements conformational analysis by identifying the essential chemical features required for biological activity and their spatial relationships. researchgate.net For a molecule like this compound, a pharmacophore model would likely include:

An aromatic feature corresponding to the dichlorophenyl ring.

A hydrophobic feature associated with the chloro substituents.

A hydrogen bond acceptor from the carbonyl oxygen of the acetate group.

These features would be arranged in a specific three-dimensional geometry, providing a template for the design of new analogues with potentially improved activity.

Stereostructural Impact on Receptor Binding and Enzyme Inhibition

While this compound itself is not chiral, the introduction of stereocenters into its analogues can have a profound impact on their interaction with biological targets. Receptors and enzymes are chiral environments, and as such, they often exhibit stereoselectivity, binding one enantiomer of a chiral molecule with significantly higher affinity than the other.

For example, if a substituent were to be introduced on the ethyl linker, this would create a chiral center. The two resulting enantiomers could have vastly different biological activities. One enantiomer might fit perfectly into the binding site of a receptor, leading to a potent biological response, while the other enantiomer might bind weakly or not at all.

This stereoselectivity arises from the specific three-dimensional arrangement of amino acid residues in the binding site, which creates a chiral environment that preferentially interacts with one enantiomer. Therefore, the synthesis and biological evaluation of individual enantiomers of chiral analogues are essential for a complete understanding of the SAR and for the development of potent and selective therapeutic agents.

Pharmacokinetic Profiling in Preclinical Animal Models

In Vivo Absorption, Distribution, and Elimination Studies

No publicly available studies on the absorption, distribution, and elimination of 3,4-Dichlorophenethyl acetate (B1210297) in animal models were found.

Metabolic Pathways and Metabolite Identification in Animal Systems

There is no available information identifying the metabolic pathways or metabolites of 3,4-Dichlorophenethyl acetate in any animal system.

Plasma Exposure and Tissue Distribution in Rodent Models

Data on the plasma exposure and tissue distribution of this compound in rodent models are not available in the existing scientific literature.

Comparative Pharmacokinetics Across Animal Species

No studies comparing the pharmacokinetics of this compound across different animal species could be located.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Characterization

Spectroscopy is the primary tool for elucidating the molecular structure of 3,4-Dichlorophenethyl acetate (B1210297). By interacting with electromagnetic radiation, the molecule provides a unique fingerprint, revealing the arrangement of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, such as ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: A ¹H NMR spectrum of 3,4-Dichlorophenethyl acetate would be expected to show distinct signals for each chemically unique proton. The molecule has five sets of non-equivalent protons: three on the aromatic ring, two methylene (B1212753) groups (-CH₂-) in the ethyl chain, and one methyl group (-CH₃) from the acetate moiety. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integrations are based on the electronic effects of the substituents (chlorine atoms and the ethyl acetate group).

The aromatic protons would appear in the downfield region (typically 7.0-7.5 ppm) due to the deshielding effect of the benzene (B151609) ring current. The two chlorine atoms create a specific substitution pattern, leading to predictable splitting. The two methylene groups form an ethyl system, showing characteristic triplet signals. The -CH₂- group adjacent to the oxygen atom is more deshielded (appears at a higher ppm value) than the -CH₂- group attached to the aromatic ring. The acetyl -CH₃ group would appear as a sharp singlet in the upfield region.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C2-H) | ~7.35 | Doublet (d) | 1H |

| Aromatic H (C5-H) | ~7.30 | Doublet of doublets (dd) | 1H |

| Aromatic H (C6-H) | ~7.05 | Doublet (d) | 1H |

| -O-CH₂- | ~4.25 | Triplet (t) | 2H |

| Ar-CH₂- | ~2.90 | Triplet (t) | 2H |

| -C(O)-CH₃ | ~2.05 | Singlet (s) | 3H |

Note: Predicted values are estimates based on standard chemical shift tables and substituent effects. Actual experimental values may vary based on solvent and other conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals would be anticipated: six for the aromatic carbons (four substituted, two unsubstituted) and four for the aliphatic carbons (two methylene, one methyl, and one carbonyl carbon). The carbonyl carbon of the ester group is highly deshielded and appears furthest downfield.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (-C=O) | ~170 |

| Aromatic C (C1, C3, C4) | 130 - 140 |

| Aromatic C (C2, C5, C6) | 128 - 132 |

| -O-CH₂- | ~65 |

| Ar-CH₂- | ~35 |

| -C(O)-CH₃ | ~21 |

Note: Predicted values are estimates. Aromatic carbon shifts are complex and presented as a range.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would show correlations between adjacent protons, for example, between the two methylene groups (-O-CH₂- and Ar-CH₂-), confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon signal, allowing for unambiguous assignment of the ¹³C spectrum.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₀H₁₀Cl₂O₂), the molecular ion peak (M⁺) would be a key feature. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion would appear as a characteristic cluster of peaks:

M⁺: Containing two ³⁵Cl atoms.

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Containing two ³⁷Cl atoms.

The relative intensity of these peaks would be approximately 9:6:1, a definitive signature for a molecule containing two chlorine atoms.

The molecule is expected to fragment in predictable ways upon ionization. Key fragmentation pathways include cleavage of the ester bond and benzylic cleavage. These fragmentation patterns provide confirmatory evidence for the compound's structure.

Predicted Mass Spectrometry Fragments for this compound

| Predicted m/z | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 219/221/223 | [C₁₀H₁₀Cl₂O₂]⁺ | Molecular Ion (M⁺) |

| 173/175/177 | [C₈H₇Cl₂]⁺ | Loss of acetoxy radical (•OCH₂C(O)CH₃) or acetic acid |

| 159/161 | [C₇H₅Cl₂]⁺ | Benzylic cleavage, loss of •CH₂OAc |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Note: m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl). The isotopic pattern for chlorine-containing fragments will be present.

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) couple separation techniques with MS detection, allowing for the analysis of this compound in complex mixtures and providing further structural confirmation through secondary fragmentation (MS/MS).

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. libretexts.orgpressbooks.pub

The IR spectrum of this compound would display several characteristic absorption bands confirming its structure. The most prominent peak would be the strong absorption from the ester carbonyl (C=O) group. orgchemboulder.comvscht.cz Other key absorptions would include C-O stretching from the ester, C-H stretching from the aromatic and aliphatic parts of the molecule, and vibrations corresponding to the dichlorinated aromatic ring. libretexts.orgvscht.cz

Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~3050-3100 | C-H Stretch | Aromatic Ring |

| ~2850-2960 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| ~1735-1750 | C=O Stretch | Saturated Ester |

| ~1450-1600 | C=C Stretch | Aromatic Ring |

| ~1230-1250 | C-O Stretch | Ester (Acetyl group) |

| ~1000-1100 | C-O Stretch | Ester (Ethyl group) |

| ~600-800 | C-Cl Stretch | Aryl Chloride |

Note: Values represent typical ranges for the indicated functional groups.

Chromatographic Separation and Purity Assessment

Chromatography is indispensable for separating this compound from starting materials, byproducts, or degradants, and for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method would be most suitable.

In a typical RP-HPLC setup, the compound would be separated on a nonpolar stationary phase (e.g., a C18 silica (B1680970) column) using a polar mobile phase. A gradient elution, starting with a higher percentage of water and gradually increasing the percentage of an organic solvent like acetonitrile (B52724) or methanol, would effectively elute the compound and separate it from more polar or less polar impurities. Detection is typically achieved using a UV detector, as the dichlorophenyl ring is a strong chromophore with significant absorbance in the UV region (likely around 220-280 nm). The area of the resulting chromatographic peak is proportional to the concentration of the compound, allowing for precise quantification.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. This compound, being a semi-volatile ester, is well-suited for GC analysis. libretexts.org This method is highly effective for assessing purity and detecting trace volatile impurities.

For analysis, a small amount of the sample, dissolved in a volatile solvent, is injected into the instrument. The separation occurs in a capillary column containing a stationary phase (e.g., a nonpolar 5% phenyl polysiloxane phase). The components are separated based on their boiling points and interactions with the stationary phase. epa.gov A flame ionization detector (FID) can be used for quantification, providing high sensitivity for organic compounds. For definitive identification, a mass spectrometer (MS) is used as the detector (GC-MS), which provides both retention time data and a mass spectrum of the eluting compound, confirming its identity. libretexts.org

Bioanalytical Method Development for Biological Matrices

Bioanalytical methods are crucial for quantifying drugs and their metabolites in biological fluids such as plasma, urine, and serum. onlinepharmacytech.infoscispace.com The development of these methods is a systematic process designed to ensure accuracy, precision, and reproducibility, which is essential for pharmacokinetic and toxicokinetic studies. onlinepharmacytech.infonii.ac.jp

A typical bioanalytical workflow involves several key stages:

Sample Collection and Preparation: Biological samples are complex matrices containing proteins, salts, and endogenous molecules that can interfere with analysis. scispace.com Therefore, a cleanup or extraction step is necessary. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). scispace.comnii.ac.jp The goal is to isolate the analyte of interest and transfer it into a solvent compatible with the analytical instrument. scispace.com

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is most commonly used to separate the analyte from any remaining matrix components. scispace.comresearcher.life The choice of column and mobile phase is optimized to achieve good peak shape, adequate retention, and a short run time. nii.ac.jp

Detection: Tandem mass spectrometry (LC-MS/MS) is the preferred detection method in modern bioanalysis due to its high sensitivity and selectivity. onlinepharmacytech.info It allows for the quantification of analytes at very low concentrations.

The entire method must be rigorously validated according to regulatory guidelines. Validation parameters include specificity, selectivity, sensitivity, linearity, precision, accuracy, stability, and recovery. researcher.life

Although general procedures for developing bioanalytical methods for small molecules in matrices like plasma and urine are well-established, the search results did not yield specific validated methods for the quantification of this compound in any biological matrix. nih.govepa.govresearchgate.net

Environmental Fate and Ecotoxicological Impact

Environmental Degradation Pathways

The breakdown of 3,4-Dichlorophenethyl acetate (B1210297) in the environment is expected to proceed through several key mechanisms, including hydrolysis, photodegradation, and microbial biodegradation.

Hydrolysis is a chemical reaction with water that can lead to the cleavage of chemical bonds. For 3,4-Dichlorophenethyl acetate, the primary site for hydrolysis is the ester linkage. This process can be catalyzed by acids or bases. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis : In acidic aquatic environments, the hydrolysis of the ester bond is a reversible reaction. The process involves the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. This reaction is generally slow under typical environmental pH conditions but can be significant in acidic waters. chemguide.co.uklibretexts.org The expected products are 3,4-dichlorophenylethanol and acetic acid.

Base-Catalyzed Hydrolysis (Saponification) : Under alkaline conditions, hydrolysis is typically faster and irreversible. chemguide.co.uk Hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This one-way reaction yields an alcohol (3,4-dichlorophenylethanol) and a carboxylate salt (acetate). libretexts.org The rate of this reaction is dependent on pH and temperature.

The general applicability of these hydrolytic pathways has been demonstrated for a wide range of aliphatic and aromatic esters. amelica.org

Photodegradation involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. For this compound, the dichlorinated benzene (B151609) ring is the principal chromophore, absorbing light in the environmentally relevant UV spectrum.

Direct Photolysis : The absorption of UV light can excite the molecule to a higher energy state, potentially leading to the cleavage of the carbon-chlorine (C-Cl) bond. This is a common degradation pathway for chlorinated aromatic compounds. uwaterloo.ca The process can result in dechlorination, yielding less chlorinated phenethyl acetate derivatives or other radical species that can undergo further reactions.

Indirect Photolysis : In natural waters and on soil surfaces, other substances, known as photosensitizers (e.g., dissolved organic matter like humic and fulvic acids), can absorb sunlight and transfer the energy to the this compound molecule, initiating its degradation. Reactive oxygen species, such as hydroxyl radicals (•OH) and singlet oxygen, generated by these photosensitizers, can also attack and degrade the compound. uwaterloo.ca

Factors influencing photodegradation rates include light intensity, water depth and clarity, and the concentration of photosensitizing materials in the environment. uwaterloo.ca

Microbial activity is a crucial pathway for the degradation of many organic pollutants. The biodegradation of this compound would likely involve initial cleavage of the ester bond by microbial esterase enzymes, followed by the degradation of the resulting aromatic and aliphatic fragments.

Aerobic Biodegradation : In the presence of oxygen, microorganisms can utilize chlorinated aromatic compounds as a source of carbon and energy. eurochlor.orgub.edu The initial enzymatic attack on the dichlorinated ring is typically initiated by oxygenases, which introduce hydroxyl groups to form chlorocatechols. ub.edu These intermediates then undergo ring cleavage and are further metabolized into central metabolic pathways like the Krebs cycle. ub.edu Fungi, such as the white-rot fungus Phanerochaete chrysosporium, are also known to mineralize a variety of hazardous chlorinated organic chemicals. slideshare.net

Anaerobic Biodegradation : Under anaerobic (oxygen-depleted) conditions, a key degradation mechanism for highly chlorinated compounds is reductive dechlorination. eurochlor.orgresearchgate.net In this process, microorganisms use the chlorinated compound as an electron acceptor, replacing a chlorine atom with a hydrogen atom. eurochlor.org This typically results in the formation of less chlorinated and often less toxic intermediates, which may then be susceptible to further degradation by other microbial communities. epa.gov

The rate and extent of biodegradation are influenced by factors such as the microbial population present, nutrient availability, temperature, pH, and the presence of other organic compounds. epa.gov

Ecotoxicity in Non-Human Organisms

The ecotoxicity of this compound is predicted based on the known toxic effects of its structural analogues, particularly chlorinated benzenes and phenols, on various environmental receptors.

Chlorinated aromatic compounds are known to exhibit toxicity to aquatic organisms. The mechanism of toxicity often involves narcosis or more specific interactions with biological processes. When direct experimental data is unavailable, Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict toxicity based on chemical structure and physicochemical properties. nih.govkoreascience.kr

The table below presents ecotoxicological data for compounds structurally related to this compound, providing an indication of its potential aquatic toxicity.

Table 1: Aquatic Ecotoxicity of Structurally Related Compounds

| Compound | Test Organism | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| 3,4-Dichloroaniline | Zebrafish (Danio rerio) | 144h LC50 | >4 | mdpi.com |

| Diclofenac | Daphnia curvirostris | 48h LC50 | 32.29 | mdpi.com |

| Diclofenac | Pseudokirchneriella subcapitata (Algae) | 72h IC50 | 16.57 | mdpi.com |

| Dibromochloromethane | Daphnia magna | 96h LC50 | 46.8 | nih.gov |

| Trichloroacetic acid | Cyprinodon variegatus (Fish) | 32d IC25 | 246.8 | nih.gov |

| Dichloroacetic acid | Isochrysis galbana (Algae) | 72h EC10 | 39.9 | nih.gov |

LC50: Lethal concentration for 50% of the test population. IC50: Inhibitory concentration for 50% of the test population. EC10: Effect concentration for 10% of the test population.

Based on this data, it is anticipated that this compound could be moderately to slightly toxic to aquatic organisms.

The impact of chemicals on terrestrial ecosystems is a critical component of environmental risk assessment. europa.eu Chlorinated chemicals can affect soil organisms, such as earthworms and springtails, as well as plants. oup.com The bioavailability and toxicity of these compounds in soil are heavily influenced by soil properties, particularly organic matter content. oup.com

The effects of chlorinated aromatic compounds on terrestrial organisms have been studied, providing a basis for estimating the potential impact of this compound.

Table 2: Terrestrial Ecotoxicity of Structurally Related Compounds

| Compound Group | Test Organism | Endpoint | Effect | Reference |

|---|---|---|---|---|

| Polycyclic Aromatic Compounds | Earthworm (Eisenia veneta) | Growth | Reduction at concentrations >25 mg/kg | researchgate.net |

| Chlorinated Chemicals | Soil Invertebrates | Survival & Reproduction | Well-studied toxic effects | oup.com |

| Pesticides | Soil Invertebrates | Acute & Chronic Toxicity | Frequently tested with insecticides showing highest toxicity | oup.com |

These findings suggest that this compound could pose a risk to soil-dwelling organisms and plants, affecting their survival, growth, and reproduction. criver.comnih.gov The extent of this impact would depend on its concentration, persistence, and bioavailability in the soil environment. oup.com

Environmental Monitoring and Detection Strategies

Effective environmental monitoring and detection are essential for understanding the distribution and concentration of chemical compounds in various environmental matrices such as water, soil, and biota. For organic compounds like this compound, a combination of sophisticated analytical techniques is typically employed for their detection and quantification.

Specific established and validated analytical methods for the routine monitoring of this compound in environmental samples have not been detailed in the available scientific literature. However, based on the chemical structure and properties of similar chlorinated aromatic compounds, several analytical strategies would be applicable for its detection.

The general approach for detecting trace amounts of such organic pollutants in environmental samples involves a multi-step process:

Sample Collection and Preparation : This initial step involves collecting a representative sample from the environment (e.g., water, soil, sediment). The sample then undergoes preparation which may include extraction, concentration, and clean-up to isolate the target analyte from interfering substances. env.go.jp Common extraction techniques for compounds of this nature from solid samples include Soxhlet and ultrasonic extraction, while liquid-liquid extraction is often used for water samples. env.go.jp

Chromatographic Separation : Following sample preparation, the extract is typically subjected to chromatographic separation. Gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile organic compounds. env.go.jpcdc.gov The choice of the GC column and temperature program is optimized to achieve good separation of the target analyte from other components in the sample. scispace.com

Detection and Quantification : The separated compounds are then detected and quantified. Mass spectrometry (MS) coupled with gas chromatography (GC-MS) is a highly selective and sensitive method widely used for the identification and quantification of organic pollutants. env.go.jpnih.gov The mass spectrometer provides information about the molecular weight and fragmentation pattern of the compound, which allows for its unambiguous identification. scispace.com Other detectors, such as the electron capture detector (ECD), which is highly sensitive to halogenated compounds, could also be employed. researchgate.net

For non-volatile or thermally labile compounds, high-performance liquid chromatography (HPLC) coupled with a suitable detector would be an alternative analytical approach. researchgate.net

Table 2: Potential Analytical Methods for the Detection of this compound

| Analytical Technique | Description | Potential Applicability |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | A hybrid technique that combines the separation capabilities of GC with the detection power of MS, providing high selectivity and sensitivity for the identification and quantification of volatile and semi-volatile organic compounds. env.go.jpnih.gov | Highly suitable for the detection of this compound in various environmental matrices after appropriate sample preparation. |

| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. It is suitable for compounds that are not sufficiently volatile for GC. researchgate.net | Potentially applicable, particularly if derivatization is not desired or if the compound exhibits thermal instability. |

| Gas Chromatography with Electron Capture Detection (GC-ECD) | A GC technique that uses an electron capture detector, which is very sensitive to electrophilic compounds, especially halogenated compounds. researchgate.net | Could provide high sensitivity for the detection of the chlorinated this compound. |

This table is interactive. Click on the headers to sort.

Emerging Research Directions and Applications in Chemical Biology

Rational Design of Next-Generation Dichlorophenethyl Acetate (B1210297) Derivatives

The rational design of new chemical entities is a cornerstone of modern drug discovery and materials science. For 3,4-Dichlorophenethyl acetate, the design of next-generation derivatives would likely focus on modifying its structure to enhance specific biological activities or physicochemical properties. This process is guided by structure-activity relationship (SAR) studies, which correlate a molecule's three-dimensional structure with its biological function.

SAR studies on related dichlorophenyl compounds have shown that the position and nature of substituents on the phenyl ring significantly influence biological activity. For instance, in a series of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs, substitutions on the dichlorophenyl ring were critical for their potency as PPARγ-targeted antidiabetics. nih.gov This suggests that modifications to the dichloro-substitution pattern of the phenethyl acetate core could lead to derivatives with tailored biological activities.

Key strategies for designing next-generation this compound derivatives include:

Bioisosteric Replacement: Replacing the chlorine atoms with other functional groups of similar size and electronic properties (e.g., trifluoromethyl groups, methyl groups) to fine-tune lipophilicity and metabolic stability.

Scaffold Hopping: Retaining the key pharmacophoric features of the dichlorophenethyl group while replacing the core structure with a different chemical scaffold to explore new intellectual property space and improve properties.

Ester Analogs: Modifying the acetate group to other esters (e.g., propionate, butyrate) could alter the compound's hydrolysis rate in biological systems, thereby affecting its pharmacokinetic profile.

These design principles, informed by SAR data from analogous compounds, provide a roadmap for the systematic exploration and development of novel this compound derivatives with potentially enhanced therapeutic or biological utility.

Integration of Advanced Computational Chemistry in Lead Optimization

Computational chemistry has become an indispensable tool in the lead optimization phase of drug discovery, offering a rapid and cost-effective means to predict molecular properties and guide synthetic efforts. For a compound like this compound, various computational techniques can be employed to refine its structure and predict its biological activity.

Molecular Docking is a primary computational method used to predict the binding orientation of a small molecule to a protein target. For derivatives of this compound, docking studies could be used to screen for potential biological targets and to understand the molecular interactions driving binding affinity. For example, in the development of potent opioid kappa agonists, conformational analysis was used to design 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides that could adopt a similar conformation to a known agonist, leading to a significant increase in potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org By developing a QSAR model for a library of this compound derivatives, researchers could predict the activity of unsynthesized compounds and prioritize the synthesis of those with the most promising profiles.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction is crucial for developing drug-like molecules. In silico tools can predict these properties based on a compound's structure, helping to identify potential liabilities early in the discovery process. alchempharmtech.com For this compound derivatives, these tools could predict properties like oral bioavailability, blood-brain barrier penetration, and potential for off-target toxicity.

The integration of these computational methods allows for a more rational and efficient approach to lead optimization, reducing the number of compounds that need to be synthesized and tested experimentally.

Exploration of New Biological Targets and Therapeutic Areas

While the specific biological targets of this compound are not well-defined, research on structurally similar compounds provides clues to potential therapeutic areas. The 3,4-dichlorophenyl moiety is a key structural feature in a number of biologically active compounds.

A significant finding is the potent opioid kappa agonist activity of 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides. nih.gov One of these compounds was found to be 146 times more active than the standard compound U-50488 in an in vitro model. nih.gov This strongly suggests that the 3,4-dichlorophenethyl scaffold could be a valuable starting point for the development of novel analgesics or other therapeutics targeting the opioid system.

Furthermore, studies on phenolic acid phenethyl esters have demonstrated their cytotoxic effects on oral cancer cells, suggesting potential applications in oncology. nih.gov While the acetate ester is different from a phenolic acid ester, this research indicates that the phenethyl ester scaffold can be a carrier for cytotoxic moieties.

The exploration of new biological targets for this compound and its derivatives could be guided by high-throughput screening campaigns against a diverse panel of protein targets. Hits from these screens would then be validated and optimized using the rational design and computational chemistry approaches described above.

Table 1: Potential Biological Targets and Therapeutic Areas for this compound Derivatives Based on Analogous Compounds

| Compound Class | Biological Target/Activity | Potential Therapeutic Area |

| 2-(3,4-dichlorophenyl)acetamides | Opioid Kappa Agonism | Analgesia, Pruritus |

| Phenolic acid phenethyl esters | Cytotoxicity against cancer cells | Oncology |

| Dichlorophenyl-containing compounds | PPARγ modulation | Type 2 Diabetes |

Sustainable Synthetic Methodologies and Environmental Remediation Strategies

The development of sustainable chemical processes is of increasing importance. For the synthesis of this compound, green chemistry principles can be applied to minimize environmental impact. Traditional esterification methods often rely on harsh acid catalysts and organic solvents. More sustainable approaches could include:

Enzymatic Synthesis: The use of lipases as biocatalysts for esterification reactions offers several advantages, including mild reaction conditions, high selectivity, and the use of aqueous or solvent-free systems.

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, reduce waste, and enhance safety compared to traditional batch processing.

The environmental fate and potential for remediation of halogenated aromatic compounds are also important considerations. Chlorinated aromatic compounds can be persistent in the environment and may require specific remediation strategies. Bioremediation, which utilizes microorganisms to break down pollutants, is a promising approach. Studies have shown that some bacteria can degrade chlorinated aromatic compounds under specific conditions.

Another approach is phytoremediation , which uses plants to remove, degrade, or contain environmental contaminants. Research in this area could identify plant species capable of accumulating or metabolizing this compound and its degradation products.

Developing both sustainable synthetic routes and effective remediation strategies will be crucial for the responsible lifecycle management of this compound and its derivatives.

Q & A

Q. What are the standard laboratory methods for synthesizing 3,4-Dichlorophenethyl acetate?

Methodological Answer: A common approach involves esterification of 3,4-dichlorophenethyl alcohol with acetic acid or acetyl chloride. A protocol adapted from analogous syntheses (e.g., dichlorophenylacetic acid derivatives) includes:

Reagent Preparation : Dissolve 0.01 mol of 3,4-dichlorophenethyl alcohol in methanol (20 mL).

Catalysis : Add 1 mL concentrated sulfuric acid as a catalyst.

Reaction : Reflux the mixture at 65–70°C for 4–6 hours.

Workup : Quench with ice water, extract the product using ethyl acetate, and purify via recrystallization (ethanol/water) .

Key Considerations : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Adjust reflux time based on steric hindrance from chlorine substituents.

Q. How is the structural identity of this compound confirmed?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic protons (δ 7.2–7.5 ppm, doublets from 3,4-Cl substitution), methylene protons (δ 2.8–3.1 ppm for –CH₂– adjacent to acetate), and acetate methyl (δ 2.0–2.1 ppm). Splitting patterns (e.g., dd for vicinal coupling) confirm substitution .

- ¹³C NMR : Look for carbonyl (δ 170–172 ppm) and aromatic carbons (δ 125–135 ppm).

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 247.0 for C₁₀H₁₀Cl₂O₂) and isotopic patterns from chlorine .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Methodological Answer: Optimization strategies include:

- Catalyst Screening : Replace H₂SO₄ with p-toluenesulfonic acid (milder) or immobilized lipases (enzymatic esterification for reduced by-products).

- Solvent Effects : Use toluene for azeotropic removal of water to shift equilibrium.

- Temperature Control : Lower reflux temperatures (e.g., 50°C) may reduce side reactions like oxidation.

Data-Driven Example : A study on similar esters showed a 15% yield increase using molecular sieves to absorb water .

Q. How are impurities or by-products analyzed in synthesized batches?

Methodological Answer:

- HPLC-PDA/MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate impurities. Detect chlorinated by-products (e.g., unreacted 3,4-dichlorophenethyl alcohol) via retention time and m/z 187.0 ([M+H]⁺).

- GC-FID : Quantify residual acetic acid or acetyl chloride.

Reference Standards : Compare against commercial dichlorophenylacetic acid esters (e.g., 2,4-Dichlorophenylacetic acid methyl ester) for retention indices .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

- Advanced NMR Techniques :

- COSY : Identify coupling partners for ambiguous protons (e.g., distinguishing aromatic vs. methylene signals).

- HSQC : Correlate ¹H and ¹³C shifts to resolve overlapping peaks.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data.

Case Study : A study resolved conflicting δ 3.6–3.8 ppm signals by attributing them to rotameric forms of the acetate group .

Q. What methods are used to evaluate biological activity, such as receptor binding?